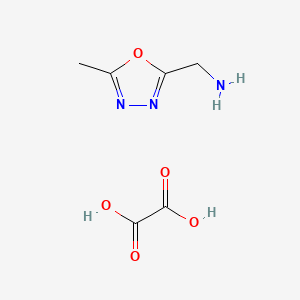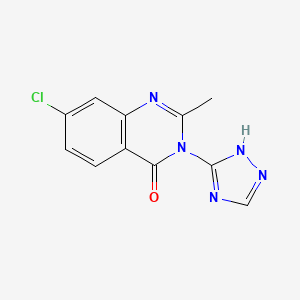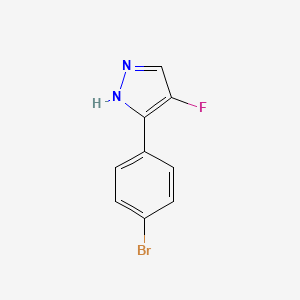
3-(4-Bromophenyl)-4-fluoro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” is a type of organic compound that contains a pyrazole ring. Pyrazoles are a class of compounds that have a five-membered aromatic ring with two nitrogen atoms. The presence of bromine and fluorine atoms in the compound could potentially influence its reactivity and properties .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis
Pyrazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to undergo various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be characterized using various techniques such as NMR and UV-Vis spectroscopy .Applications De Recherche Scientifique
Synthesis and Structural Characterization
- 3-(4-Bromophenyl)-4-fluoro-1H-pyrazole and related compounds have been synthesized and structurally characterized, contributing to the understanding of molecular structures and interactions in this class of chemicals (Loh et al., 2013).
Spectral Characterization and Fluorescence Studies
- Pyrazoline derivatives, including those related to this compound, have been studied for their fluorescence properties. This research is significant in developing materials with potential applications in fluorescence and spectroscopy (Ibrahim et al., 2016).
Potential in Medicinal Chemistry
- Studies on pyrazole derivatives have shown their potential application in medicinal chemistry, particularly in anti-cancer research. For example, certain derivatives have shown cytotoxic activity against various human cancer cell lines (Srour et al., 2018).
Molecular Docking and Biomedical Applications
- Molecular docking studies of certain pyrazole compounds, including this compound derivatives, suggest potential inhibitory activity against specific proteins, indicating their potential use in the development of new pharmaceuticals (Ryzhkova et al., 2020).
Antimicrobial Activity
- Some pyrazole derivatives have been explored for their antibacterial activity, presenting a new avenue for developing antimicrobial agents (Shingare et al., 2017).
Fluorination and NOS Inhibitory Activity
- The synthesis of fluorine-containing pyrazoles, including this compound, has been explored for their potential inhibitory activity on nitric oxide synthase (NOS), indicating their significance in biochemical and pharmaceutical research (Nieto et al., 2015).
Safety and Hazards
Orientations Futures
The future research directions for “3-(4-Bromophenyl)-4-fluoro-1H-pyrazole” could involve further investigation of its biological activities and potential applications in medicinal chemistry. Additionally, the development of more efficient synthesis methods for this compound could also be a potential area of research .
Mécanisme D'action
Target of Action
Similar compounds such as pyrazoline derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . These activities suggest that the compound may interact with multiple targets, including enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It has been suggested that similar compounds may inhibit the activity of enzymes such as ache . Inhibition of AchE can affect normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Biochemical Pathways
Similar compounds have been reported to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cellular and tissue oxidative injury . This suggests that the compound may have antioxidant properties and could potentially influence pathways related to oxidative stress.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that the compound may have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-(4-bromophenyl)-4-fluoro-1H-pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMVPDFMFVTHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxy-2-(2-methoxyphenyl)ethyl)oxalamide](/img/structure/B2372272.png)

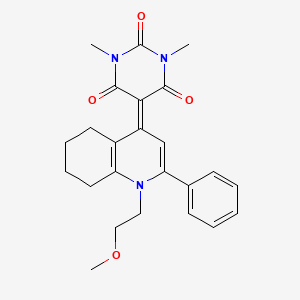


![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)
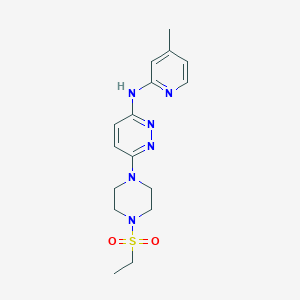
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)
![2-Chloro-N-[1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-yl]acetamide](/img/structure/B2372287.png)
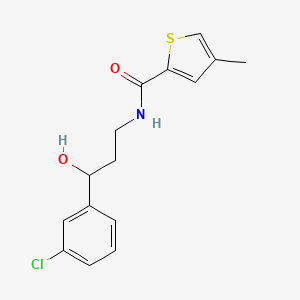
![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)

